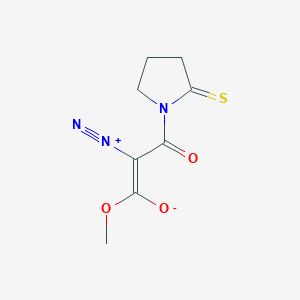
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a diazo ester that contains a thioester functional group, which makes it a versatile building block for the synthesis of complex molecules. In
Aplicaciones Científicas De Investigación
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate has various scientific research applications. It is a versatile building block for the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals. It can also be used as a reagent for the preparation of diazo compounds, which are important intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate involves the formation of a carbene intermediate, which can undergo various reactions, including insertion into C-H bonds, cyclopropanation, and ylide formation. The reactivity of the carbene intermediate can be tuned by changing the substituents on the diazo ester.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate. However, it has been reported that diazo compounds can be toxic and mutagenic, and caution should be exercised when handling them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate in lab experiments include its versatility as a building block for the synthesis of complex molecules and its ability to tune the reactivity of the carbene intermediate. However, the limitations include the potential toxicity and mutagenicity of diazo compounds, which require caution when handling them.
Direcciones Futuras
There are several future directions for the research on Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate. One direction is to explore its applications in the synthesis of natural products, pharmaceuticals, and agrochemicals. Another direction is to develop new methods for the preparation of diazo compounds, which can improve their efficiency and safety. Additionally, the reactivity of the carbene intermediate can be further tuned by developing new substituents on the diazo ester. Finally, the potential toxicity and mutagenicity of diazo compounds can be mitigated by developing safer handling procedures and protective measures.
Conclusion:
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate is a versatile building block for the synthesis of complex molecules, with potential applications in various fields. Its mechanism of action involves the formation of a carbene intermediate, which can undergo various reactions. However, caution should be exercised when handling diazo compounds due to their potential toxicity and mutagenicity. Future research directions include exploring its applications in synthesis, developing new methods for preparation, tuning the reactivity of the carbene intermediate, and mitigating its potential toxicity and mutagenicity.
Métodos De Síntesis
The synthesis of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate involves the reaction of methyl 2-bromo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate with diazomethane. The reaction is carried out under mild conditions, and the yield of the product is relatively high. The purity of the product can be increased by recrystallization from an appropriate solvent.
Propiedades
Número CAS |
134926-99-1 |
|---|---|
Nombre del producto |
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
Fórmula molecular |
C8H9N3O3S |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3 |
Clave InChI |
QAOFBUKOKHHVLG-UHFFFAOYSA-N |
SMILES isomérico |
CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-] |
SMILES |
COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
SMILES canónico |
COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-] |
Sinónimos |
1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



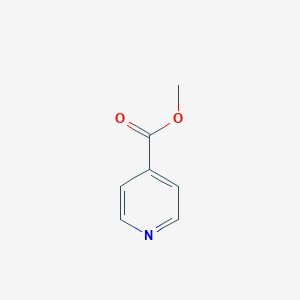
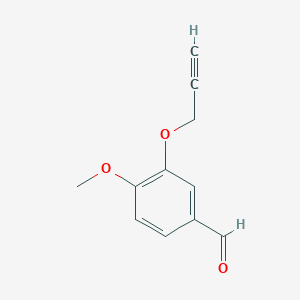
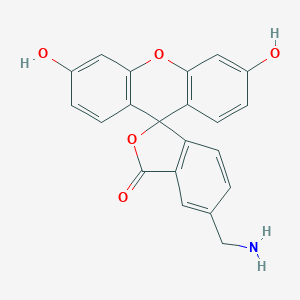
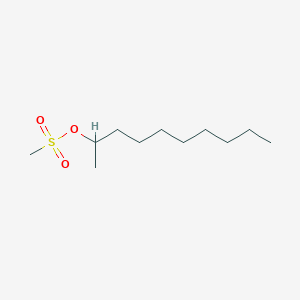
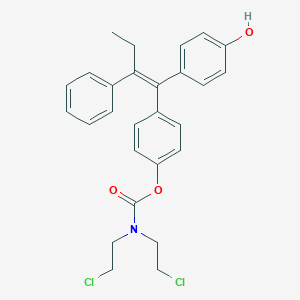
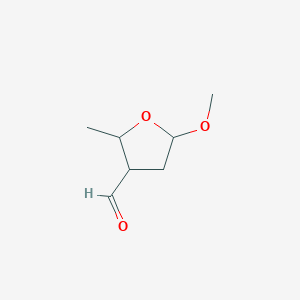
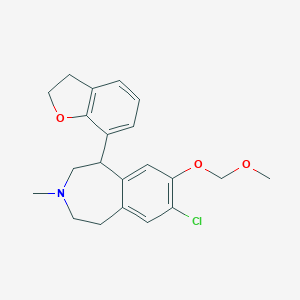



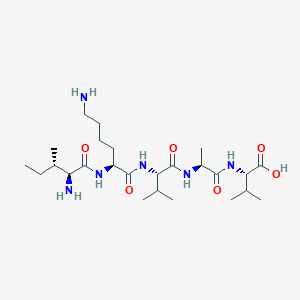
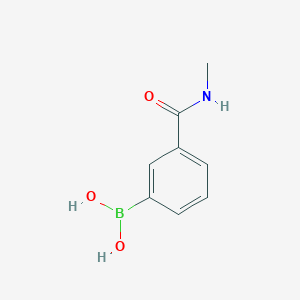
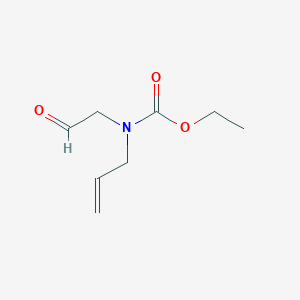
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)